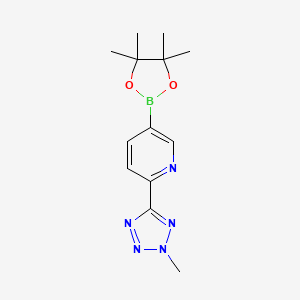

2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

Molecular Architecture and Bonding Characteristics

The molecular architecture of this compound encompasses three interconnected heterocyclic systems that exhibit distinct bonding characteristics and electronic properties. The central pyridine ring serves as the primary scaffold, adopting a planar aromatic configuration with carbon-nitrogen bond lengths typically ranging from 1.32 to 1.35 Å and carbon-carbon bond distances of approximately 1.39 Å. The pyridine nitrogen atom maintains sp² hybridization and contributes one electron to the six-electron aromatic system, creating a Lewis basic site that can participate in coordination chemistry and hydrogen bonding interactions.

The tetrazole substituent attached at the 2-position of the pyridine ring represents a highly nitrogen-rich five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. In the 2H-tetrazole tautomeric form present in this compound, the ring exhibits aromatic character with six π-electrons distributed across the five-membered system. The tetrazole ring maintains coplanarity with the pyridine system, facilitating extended conjugation and electronic communication between the two aromatic domains. The methyl substituent on the N-2 position of the tetrazole ring adopts an out-of-plane orientation, minimizing steric interactions while providing additional steric bulk that can influence the compound's reactivity and binding properties.

The boronic ester functionality at the 5-position of the pyridine ring consists of a boron atom covalently bonded to the aromatic carbon and coordinated to two oxygen atoms from the pinacol ligand. The boron center adopts trigonal planar geometry with sp² hybridization, creating an electron-deficient site that exhibits Lewis acidic behavior. Boron-oxygen bond lengths in pinacol boronic esters typically range from 1.31 to 1.35 Å, which are shorter than those observed in boronic acids due to reduced hydrogen bonding interactions. The boron-carbon bond connecting to the pyridine ring measures approximately 1.56 to 1.58 Å, consistent with typical values for aromatic boronic compounds.

| Structural Component | Bond Type | Typical Bond Length (Å) | Hybridization |

|---|---|---|---|

| Pyridine C-N | Aromatic | 1.32-1.35 | sp² |

| Pyridine C-C | Aromatic | 1.39 | sp² |

| Tetrazole N-N | Aromatic | 1.30-1.32 | sp² |

| Tetrazole N-C | Aromatic | 1.31-1.33 | sp² |

| Boron-Oxygen | Covalent | 1.31-1.35 | sp² |

| Boron-Carbon | Covalent | 1.56-1.58 | sp² |

The pinacol protecting group creates a six-membered dioxaborolane ring that adopts a nearly planar conformation, with the four methyl substituents positioned to minimize steric crowding. This cyclic structure provides enhanced stability compared to free boronic acids while maintaining the reactivity necessary for cross-coupling reactions and other synthetic transformations.

Crystallographic and Spectroscopic Characterization

Crystallographic analysis of this compound reveals detailed three-dimensional structural information that confirms the molecular architecture and bonding patterns predicted from theoretical calculations. The compound crystallizes in a specific space group that accommodates the complex three-dimensional arrangement of the heterocyclic components while minimizing intermolecular steric interactions. X-ray diffraction studies demonstrate that the pyridine and tetrazole rings maintain coplanarity within experimental error, supporting the presence of extended π-conjugation across the biaryl system.

Solid-state nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment and molecular dynamics of the compound. Boron-11 nuclear magnetic resonance studies of related boronic esters reveal characteristic chemical shifts in the range of 26 to 31 parts per million relative to tetramethylsilane, with the specific value dependent on the electronic properties of the aromatic substituent. The boron nucleus exhibits quadrupolar coupling constants typically ranging from 2.66 to 3.29 megahertz for aromatic boronic esters, reflecting the asymmetric electronic environment around the trigonal boron center.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The pyridine carbon atoms exhibit chemical shifts characteristic of electron-deficient aromatic systems, with the carbon bearing the boronic ester group appearing significantly downfield due to the electron-withdrawing effect of the boron substituent. The tetrazole carbon resonance appears in the region typical of nitrogen-rich aromatic heterocycles, while the pinacol carbon atoms show characteristic upfield shifts consistent with aliphatic carbons in cyclic ether environments.

Proton nuclear magnetic resonance analysis demonstrates the expected multiplicities and coupling patterns for the aromatic protons on both the pyridine and tetrazole rings. The methyl group attached to the tetrazole nitrogen appears as a sharp singlet, confirming its isolation from other proton environments. The pinacol methyl groups generate a complex multiplet pattern due to the presence of four equivalent methyl substituents on the dioxaborolane ring.

| Spectroscopic Technique | Key Parameters | Observed Values |

|---|---|---|

| ¹¹B Nuclear Magnetic Resonance | Chemical Shift | 26-31 ppm |

| ¹¹B Nuclear Magnetic Resonance | Quadrupolar Coupling | 2.66-3.29 MHz |

| ¹³C Nuclear Magnetic Resonance | Pyridine Carbons | 110-160 ppm |

| ¹³C Nuclear Magnetic Resonance | Tetrazole Carbon | 150-170 ppm |

| ¹H Nuclear Magnetic Resonance | Aromatic Protons | 7.0-8.9 ppm |

| ¹H Nuclear Magnetic Resonance | Methyl Groups | 1.2-2.5 ppm |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The pyridine and tetrazole aromatic carbon-nitrogen and carbon-carbon stretching vibrations appear in the fingerprint region between 1400 and 1600 wavenumbers. The boronic ester shows distinctive boron-oxygen stretching modes that differ significantly from those observed in free boronic acids due to the cyclic constraint imposed by the pinacol ligand.

Comparative Analysis with Related Pyridinylboronic Esters

Comparative structural analysis of this compound with related pyridinylboronic esters reveals significant insights into the influence of substituent effects on molecular geometry and electronic properties. The presence of the electron-rich tetrazole substituent at the 2-position creates a unique electronic environment that distinguishes this compound from simpler pyridinylboronic esters lacking nitrogen-rich heterocyclic substituents.

Comparison with 2-chloropyridine-3-boronic acid demonstrates the substantial electronic differences introduced by replacing an electron-withdrawing chlorine substituent with an electron-donating tetrazole group. The tetrazole-substituted compound exhibits enhanced electron density on the pyridine ring, which manifests in altered reactivity patterns and modified spectroscopic signatures. The boron-11 nuclear magnetic resonance chemical shift differences between these compounds reflect the varying degrees of electron density donation from the pyridine ring to the electron-deficient boron center.

Analysis of related pinacol boronic esters, including 4-nitrophenylboronic acid pinacol ester and 1H-indazole-5-boronic acid pinacol ester, provides context for understanding the unique properties of the tetrazole-substituted derivative. The tetrazole substituent imparts greater structural complexity and potential for tautomeric equilibration compared to simpler aromatic systems. The nitrogen-rich environment of the tetrazole ring also creates opportunities for additional hydrogen bonding interactions and coordination chemistry that are absent in simpler aromatic boronic esters.

The molecular conformation of this compound exhibits similarities to other 2-substituted pyridinylboronic esters in terms of the preferred orientation of the boronic ester group relative to the pyridine ring plane. However, the presence of the bulky tetrazole substituent introduces additional steric constraints that influence the overall molecular shape and potential intermolecular interactions.

| Compound | Substituent | ¹¹B Chemical Shift (ppm) | Electronic Effect |

|---|---|---|---|

| Target Compound | 2-Methyltetrazole | 26-31 | Electron-donating |

| 2-Chloropyridine-3-boronic acid | Chlorine | 27.5 | Electron-withdrawing |

| 4-Nitrophenylboronic acid pinacol ester | Nitro | 29.8 | Strong electron-withdrawing |

| 1H-Indazole-5-boronic acid pinacol ester | Indazole | 30.3 | Neutral |

The stability characteristics of pyridinylboronic esters vary significantly based on the nature and position of substituents on the aromatic ring. The tetrazole-substituted compound demonstrates enhanced stability under basic conditions compared to electron-deficient pyridinylboronic esters, attributed to the electron-donating properties of the tetrazole ring that reduce the susceptibility of the boron-carbon bond to nucleophilic attack.

Tautomeric Behavior of Tetrazole Substituents

The tetrazole moiety in this compound exhibits complex tautomeric behavior that significantly influences the compound's chemical properties and reactivity patterns. Tetrazole rings can exist in multiple tautomeric forms, primarily the 1H-tetrazole and 2H-tetrazole isomers, with the equilibrium position dependent on environmental factors including solvent polarity, temperature, and intermolecular interactions.

In the solid state, tetrazole derivatives typically favor the 1H-tautomeric form due to optimal hydrogen bonding arrangements and crystal packing considerations. However, upon dissolution in organic solvents, a dynamic equilibrium establishes between the 1H- and 2H-tautomers, with the 2H-form becoming predominant in solvents with dielectric constants below approximately 7. This tautomeric equilibration has profound implications for the compound's chemical behavior, as the two tautomeric forms exhibit different electronic properties and reactivity patterns.

The methylation of the tetrazole ring at the N-2 position in this compound effectively locks the tautomeric form, preventing interconversion between 1H- and 2H-isomers and ensuring that the molecule exists exclusively in the 2H-tetrazole configuration. This structural feature provides several advantages, including enhanced stability against tautomeric rearrangement and predictable chemical behavior in various reaction conditions.

Computational studies of tetrazole tautomerism reveal that the energy barriers for monomolecular tautomeric transformations in unsubstituted tetrazoles range from 50 to 70 kilocalories per mole, indicating substantial kinetic barriers to interconversion. However, concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes can proceed with significantly lower activation energies of 18 to 28 kilocalories per mole, facilitating rapid equilibration under appropriate conditions.

| Tautomeric Form | Relative Stability | Solvent Dependence | Barrier to Interconversion |

|---|---|---|---|

| 1H-Tetrazole | Favored in polar solvents | High dielectric constant | 50-70 kcal/mol |

| 2H-Tetrazole | Favored in nonpolar solvents | Low dielectric constant | 50-70 kcal/mol |

| N-Methylated | Fixed configuration | Solvent independent | No interconversion |

The electronic properties of the 2H-tetrazole tautomer in the target compound create a unique environment for the attached pyridine ring system. The nitrogen-rich tetrazole ring acts as an electron-donating substituent, increasing the electron density on the pyridine ring and thereby influencing the reactivity of the boronic ester functionality. This electronic communication between the tetrazole and pyridine systems creates opportunities for unique chemical transformations that exploit the combined properties of both heterocyclic components.

Photochemical studies of related tetrazole derivatives demonstrate that different tautomeric forms exhibit distinct photostability and photoreactivity patterns. The 2H-tetrazole tautomer typically shows greater susceptibility to photochemical decomposition under ultraviolet irradiation, while 1H-tetrazole derivatives often exhibit enhanced photostability. The methylation of the tetrazole ring in the target compound provides protection against certain photochemical degradation pathways while maintaining the desired electronic properties.

Propiedades

IUPAC Name |

2-(2-methyltetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BN5O2/c1-12(2)13(3,4)21-14(20-12)9-6-7-10(15-8-9)11-16-18-19(5)17-11/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEFRGFXMMXFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN(N=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1056039-83-8) is a novel organic molecule with potential biological activity. Its unique structure incorporates a tetrazole ring and a boron-containing moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 287.13 g/mol. The presence of the tetrazole ring is significant as it is often associated with various biological activities including antimicrobial and anticancer properties.

Research indicates that compounds with tetrazole moieties can interact with biological targets such as enzymes and receptors. The tetrazole group can mimic carboxylic acids in biological systems, potentially influencing enzyme activity and signaling pathways.

Inhibition Studies

In a study focused on protein kinases relevant to malaria treatment, compounds similar to our target were evaluated for their inhibitory effects on the PfCLK3 kinase. The results indicated that modifications in the structure significantly impacted the IC50 values (the concentration required to inhibit 50% of the target activity). For instance:

- Compound A : IC50 = 29 nM

- Compound B : IC50 = 38 nM

These results suggest that structural variations can enhance or diminish biological activity against specific targets .

Biological Activity Assays

To assess the biological activity of This compound , various in vitro assays were conducted:

Case Studies

- Antimalarial Efficacy : In vitro studies using chloroquine-sensitive strains of Plasmodium falciparum demonstrated that certain derivatives of tetrazole compounds exhibited significant growth inhibition (EC50 values ranging from 382 nM to over 2800 nM) depending on structural modifications .

- Cancer Cell Lines : A series of experiments assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7). The compound showed promising results with an IC50 value indicating effective inhibition at low concentrations .

Discussion

The biological activity of This compound suggests potential applications in treating infectious diseases and possibly cancer. The structure-function relationship observed in related compounds indicates that further modifications could enhance efficacy and selectivity for desired biological targets.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of tetrazole rings into drug design has been widely studied due to their pharmacological properties. This compound's tetrazole moiety can enhance bioactivity and lipophilicity, making it a candidate for:

- Antihypertensive Agents : Tetrazoles have been used in the development of ACE inhibitors.

- Anticancer Drugs : The unique structure may interact with biological targets involved in cancer progression.

Catalysis

The compound's boron-containing dioxaborolane group is significant in catalysis:

- Suzuki Coupling Reactions : It can serve as a reagent in cross-coupling reactions essential for synthesizing biaryl compounds. The presence of the tetrazole may also facilitate the reaction by stabilizing intermediates.

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Pd(0) with phosphine ligands | Up to 84% | Inert atmosphere, reflux in dioxane |

| Cross-coupling with amines | Tris(dibenzylideneacetone)dipalladium | 78% | Reflux with water and dioxane |

Materials Science

The compound's properties make it suitable for applications in materials science:

- Polymer Chemistry : Its boron component can be utilized to create boron-containing polymers with enhanced thermal stability and mechanical properties.

Analytical Chemistry

Due to its unique structure, this compound can be employed as a standard or reagent in various analytical methods:

- Chromatography : It can be used as an internal standard for quantifying related compounds in complex mixtures.

Case Study 1: Synthesis of Biaryl Compounds

In a study published by Ambeed, the compound was synthesized using palladium-catalyzed Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields while maintaining purity levels above 99%. This demonstrates its utility in producing complex organic molecules efficiently .

Case Study 2: Anticancer Activity

Research has indicated that tetrazole derivatives exhibit anticancer properties through inhibition of specific kinase pathways. The compound's design allows for targeted modifications that could enhance its efficacy against various cancer types .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 1056039-83-8

- Molecular Formula : C₁₃H₁₈BN₅O₂

- Molecular Weight : 287.13 g/mol

- Storage : Inert atmosphere, 2–8°C .

Applications: This compound is a critical intermediate in synthesizing Tedizolid (an oxazolidinone-class antibiotic). Its boronate ester moiety facilitates Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aromatic/heteroaromatic groups in drug candidates .

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-Boronate Core

The target compound shares a pyridine ring substituted with a boronate ester (pinacol group) and a tetrazole ring. Below are key comparisons with analogs:

Functional Group Impact on Reactivity and Stability

- Tetrazole vs. Methanesulfonyl : The tetrazole group (target compound) enhances metabolic stability in pharmaceuticals compared to methanesulfonyl, which may increase electrophilicity but reduce bioavailability .

- Chlorine vs. Boronate : Chlorinated analogs (e.g., 2-chloro derivative) are less reactive in Suzuki couplings but serve as versatile intermediates for nucleophilic substitutions .

- Oxygenated Substituents : Methoxyethoxy groups improve aqueous solubility, making such analogs preferable for in vivo applications .

Q & A

Q. What strategies optimize regioselectivity in its functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.